molecular formula C18H22N2O3S B2403666 N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2185591-13-1

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2403666
CAS No.: 2185591-13-1
M. Wt: 346.45
InChI Key: YZROKZKQMKWEMI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxamide group. The compound also contains a 3,4-dimethoxybenzyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-4-3-13(9-17(16)23-2)10-19-18(21)20-7-5-14(11-20)15-6-8-24-12-15/h3-4,6,8-9,12,14H,5,7,10-11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROKZKQMKWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CSC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced.

    Formation of the Carboxamide Group: The final step could involve the formation of the carboxamide group through amide bond formation reactions, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has garnered attention for its potential therapeutic applications, particularly in:

  • Anticancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is under investigation, with hypotheses suggesting interference with cellular signaling pathways or induction of apoptosis .
  • Antimicrobial Activity : The compound has shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent. Studies have demonstrated effectiveness against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Studies

The compound is also used in biochemical assays to explore its interactions with biological macromolecules. Its ability to modulate enzyme activity or receptor binding can provide insights into new therapeutic targets and drug design strategies .

Case Study 1: Anticancer Properties

In a study assessing the anticancer effects of this compound on A549 human lung adenocarcinoma cells:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : Significant reductions in cell viability were observed at concentrations above 50 µM, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of the compound against clinical isolates:

  • Methodology : The compound was tested against Klebsiella pneumoniae and Staphylococcus aureus using standard disk diffusion methods.
  • Results : The compound exhibited effective growth inhibition at concentrations ranging from 25 to 100 µM, suggesting potential for development into an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)50 - 100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniae25 - 100Effective growth inhibition
AntimicrobialStaphylococcus aureus25 - 100Effective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)...XCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(furan-3-yl)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3,4-Dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a thiophene moiety, and a 3,4-dimethoxybenzyl group. The structural complexity suggests diverse interactions with biological targets. Its molecular formula is C15H19N1O3SC_{15}H_{19}N_{1}O_{3}S, with a molecular weight of approximately 303.38 g/mol.

Biochemical Pathways

The 3,4-dimethoxybenzyl group enhances the compound's solubility and stability, which may facilitate its interaction with various biological targets. The thiophene component is known to participate in electron transfer processes, potentially influencing enzyme activity and receptor binding.

Pharmacokinetics

The compound's bioavailability is influenced by its solubility due to the protective nature of the dimethoxybenzyl group. This characteristic can enhance absorption and distribution within biological systems.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. This compound may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.

Enzyme Inhibition

Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, analogs of pyrrolidine derivatives have shown promising results as inhibitors of arginase, an enzyme linked to various pathological conditions such as cancer and cardiovascular diseases .

Receptor Binding Affinity

The compound's structure suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders .

Case Studies and Research Findings

  • Anticancer Potential : A study explored the effects of thiophene-containing compounds on cancer cell lines, revealing that certain derivatives exhibited cytotoxicity against various cancer types. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research has shown that related pyrrolidine compounds can protect neuronal cells from excitotoxicity. The proposed mechanism involves modulation of glutamate receptors, which are critical in neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies have indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Research Data Table

Biological ActivityObservationsReferences
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of arginase
Receptor BindingInteraction with serotonin receptors
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against excitotoxicity
Anti-inflammatoryInhibition of cytokine production

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